2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Analysis
The compound "2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile" and its derivatives have seen various applications in scientific research, primarily focusing on molecular synthesis and analysis. For instance, a study by Parveen et al. (2017) involved the synthesis of compounds structurally related to this compound. They focused on creating pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated against human breast cancer cell lines for cytotoxic activities. The molecular docking also performed in this study indicated a significant binding affinity, highlighting the potential of these compounds in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Crystal Structure and Hirshfeld Surface Analyses
Research by Ullah and Stoeckli-Evans (2021) explored the crystal structures of compounds similar to "this compound". The study highlighted the significance of intermolecular interactions in these compounds and emphasized the role of dispersion forces. This type of analysis is crucial for understanding the physical and chemical properties of potential pharmacological agents (Ullah & Stoeckli-Evans, 2021).
Antifungal and Antiviral Activity
There's also significant interest in the antifungal and antiviral capabilities of derivatives of this compound. Zhang et al. (2018) designed and synthesized novel tetrahydroquinoline compounds containing a thiocarbonyl moiety, inspired by the structure of natural products. These compounds showed promising antifungal activity, outperforming commercial fungicides in some instances (Zhang, Lei, Li, Yang, Zhang, Sun, & Ling, 2018). Furthermore, Selvakumar et al. (2018) synthesized morpholine derivatives of a similar structure and evaluated their antiviral activity, discovering that certain derivatives exhibited higher antiviral activity than the commercial antiviral drug Ribavirin (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to target alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous signaling pathways that regulate various physiological processes .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm .
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-17-6-7-21-19(23-17)25-10-8-24(9-11-25)18-15(13-20)12-14-4-2-3-5-16(14)22-18/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOROYYCGLOTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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